Product packaging for 15-O-deacetylnimbolidin B(Cat. No.:)

15-O-deacetylnimbolidin B

Cat. No.: B1245661
M. Wt: 656.8 g/mol
InChI Key: BMWZKYUHNUEOJU-PNHGQMSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-O-deacetylnimbolidin B is an organic compound belonging to the class of limonoids, which are highly oxygenated, modified terpenoids . This specific metabolite is a natural product identified in Melia azedarach L. . With a molecular formula of C 36 H 48 O 11 and an average molecular weight of 656.769 g/mol, it possesses a complex structure based on a 4,4,8-trimethyl-17-furanylsteroid skeleton, a hallmark of naturally occurring citrus limonoids . The compound is characterized as extremely weak basic (essentially neutral) . Researchers can utilize this high-purity compound as a standard in phytochemical studies and for investigative purposes in the exploration of limonoid biochemistry and biosynthesis. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48O11 B1245661 15-O-deacetylnimbolidin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H48O11

Molecular Weight

656.8 g/mol

IUPAC Name

[(1R,4R,5R,7S,8R,9R,10R,11S,12R)-5,7-diacetyloxy-10-[(3R,5S)-3-(furan-3-yl)-5-hydroxy-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C36H48O11/c1-10-18(2)33(41)47-32-30-31-34(6,17-44-30)26(45-20(4)37)15-27(46-21(5)38)35(31,7)25(14-28(40)42-9)36(32,8)29-19(3)23(13-24(29)39)22-11-12-43-16-22/h10-12,16,23-27,30-32,39H,13-15,17H2,1-9H3/b18-10+/t23-,24+,25-,26-,27+,30-,31+,32-,34-,35+,36-/m1/s1

InChI Key

BMWZKYUHNUEOJU-PNHGQMSBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@H]([C@]1(C)C4=C([C@@H](C[C@@H]4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C(C1(C)C4=C(C(CC4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Phytochemical Isolation and Advanced Analytical Methodologies

Botanical Sources and Distribution of 15-O-Deacetylnimbolidin B

Melia azedarach as a Primary Source

Melia azedarach L., commonly known as the Chinaberry or Persian lilac tree, stands out as a principal botanical source of this compound. vinhuni.edu.vn This deciduous tree, belonging to the Meliaceae family, is globally distributed in tropical and subtropical regions. vinhuni.edu.vn Extensive phytochemical investigations have revealed that the fruits and bark of M. azedarach are particularly rich reservoirs of a diverse array of limonoids, including this compound. vinhuni.edu.vnnih.govnih.gov The concentration and composition of these compounds can, however, vary depending on geographical location, climatic conditions, and the developmental stage of the plant material.

Related Species in the Meliaceae Family

The Meliaceae family, often referred to as the mahogany family, is renowned for its production of complex secondary metabolites, most notably limonoids. vinhuni.edu.vnnih.gov While Melia azedarach is a well-documented source, related species within this family are also known to produce a wide spectrum of structurally similar tetranortriterpenoids. Genera such as Azadirachta (notably Azadirachta indica, the neem tree) are famous for producing analogous compounds like nimbolidin. researchgate.net The shared biosynthetic pathways for these complex molecules across the Meliaceae family suggest that other species within this botanical group could potentially serve as alternative, albeit less characterized, sources of this compound or its close structural analogues. researchgate.net

Optimized Extraction and Fractionation Protocols for Limonoids

The isolation of this compound from its botanical matrix necessitates a carefully optimized extraction and fractionation strategy, designed to efficiently liberate and concentrate this class of compounds. The initial step typically involves the extraction of dried and powdered plant material, most commonly the fruits of M. azedarach, with a polar solvent. nih.govekb.eg

Methanol is frequently the solvent of choice for the exhaustive extraction of limonoids due to its ability to effectively solubilize these moderately polar compounds. vinhuni.edu.vnnih.gov The crude methanolic extract, a complex mixture of numerous phytochemicals, is then subjected to a series of liquid-liquid partitioning steps to achieve preliminary separation based on polarity. This fractionation process commonly involves sequential partitioning against solvents of increasing polarity.

A typical fractionation scheme is outlined below:

StepSolvent SystemPurpose
1Methanol/Water and HexaneTo remove highly non-polar constituents such as fats and waxes.
2Methanol/Water and Dichloromethane (B109758)/Chloroform (B151607)To extract limonoids and other medium-polarity compounds. nih.gov
3Methanol/Water and Ethyl Acetate (B1210297)To isolate remaining polar limonoids and other polar compounds. researchgate.net

The dichloromethane or chloroform fraction is often enriched with a variety of limonoids, including this compound, and is therefore typically selected for further chromatographic purification. nih.gov

Chromatographic Separation Techniques for this compound

Following initial extraction and fractionation, the isolation of this compound to a high degree of purity relies on a combination of sophisticated chromatographic techniques.

The enriched limonoid fraction is commonly subjected to column chromatography over a stationary phase like silica (B1680970) gel. nih.govresearchgate.net A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the complex mixture into simpler fractions. A representative solvent gradient might begin with n-hexane and progressively introduce a more polar solvent like ethyl acetate or acetone. researchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Further purification of these fractions may be achieved using Sephadex LH-20 column chromatography, which separates compounds based on molecular size.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analytical quantification of this compound. Preparative HPLC is frequently used as the ultimate step to obtain the pure compound from the semi-purified fractions obtained through column chromatography.

For analytical purposes, a reversed-phase HPLC (RP-HPLC) method is typically developed. While a specific, validated method for this compound is not extensively published, general parameters for limonoid analysis can be inferred.

Typical RP-HPLC Parameters for Limonoid Analysis:

ParameterSpecification
Column C18 (Octadecylsilane)
Mobile Phase A gradient of water (often with an acid modifier like formic or acetic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol.
Detection UV-Vis detector, typically in the range of 210-280 nm, where many limonoids exhibit absorbance. botanyjournals.com
Flow Rate Commonly in the range of 0.5-1.5 mL/min for analytical columns.

Method development would involve optimizing the gradient, flow rate, and detection wavelength to achieve baseline separation of this compound from other co-eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, its application to large and complex molecules like the tetranortriterpenoid this compound presents challenges due to the compound's low volatility and thermal lability.

Direct analysis by GC-MS is generally not feasible. Therefore, a derivatization step is required to convert the non-volatile limonoid into a more volatile and thermally stable analogue. Silylation is a common derivatization technique for compounds containing hydroxyl groups, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com

General GC-MS Parameters for Derivatized Triterpenoids:

ParameterSpecification
Column A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
Injector Temperature Typically set high enough to ensure volatilization without causing thermal degradation.
Oven Program A temperature gradient is programmed to separate compounds based on their boiling points.
Ionization Electron Ionization (EI) is commonly used.
Detector A mass spectrometer, which provides structural information based on the fragmentation pattern of the analyte.

The resulting mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern that can be used for its identification, often by comparison with spectral libraries. semanticscholar.org

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

The initial search for this compound in conjunction with modern analytical techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods did not yield specific data, including ¹H and ¹³C NMR chemical shifts, mass fragmentation patterns, or stereochemical assignments. Further attempts to locate the primary research article describing the first isolation and characterization of this compound were also unsuccessful.

Scientific literature is rich with studies on major limonoids from Neem, such as nimbolide (B1678885), azadirachtin (B1665905), and salannin, for which detailed spectroscopic data and analytical methods are well-documented. However, this compound appears to be a minor or less-studied derivative. Without the foundational scientific paper that first identified this compound, the specific data required to populate the requested article sections on its structural elucidation, purity assessment, and quantitative analysis cannot be provided.

Therefore, while the outline provided is a standard and thorough approach for documenting a chemical compound, the specific information required to complete this outline for this compound is not currently available in accessible scientific literature. Further research and publication on this specific compound would be necessary to fulfill the detailed request.

Biosynthetic Pathways and Enzymatic Mechanisms of Limonoid Formation

General Biosynthesis of Triterpenoids and Limonoid Precursors

The journey to 15-O-deacetylnimbolidin B and other limonoids starts with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These five-carbon units are synthesized in plants through two distinct pathways. frontiersin.orgpnas.org

Mevalonate (B85504) (MVA) Pathway in Isoprenoid Biogenesis

The primary route for the biosynthesis of triterpenoid (B12794562) precursors, including those for limonoids, is the mevalonate (MVA) pathway. frontiersin.orgnih.gov This pathway, operating in the cytosol, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com HMG-CoA is then reduced to mevalonic acid (MVA), a key step catalyzed by the enzyme HMG-CoA reductase. wikipedia.org Subsequent phosphorylation and decarboxylation reactions convert MVA into IPP. wikipedia.orgnih.gov Feeding experiments using stable isotopes have confirmed that the MVA pathway is the principal contributor of isoprene (B109036) units for limonoid biosynthesis in plants like the neem tree (Azadirachta indica). nih.govresearchgate.netresearchgate.net Inhibition of the MVA pathway with specific chemicals like mevinolin leads to a significant decrease in limonoid production. nih.govresearchgate.net

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

While the MVA pathway is the main contributor to limonoid biosynthesis, plants also possess the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. frontiersin.orgnih.gov The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate and also produces IPP and DMAPP. pnas.org However, studies have shown that the MEP pathway has a minimal role in the formation of limonoids. nih.govresearchgate.net Inhibition of the MEP pathway using fosmidomycin (B1218577) does not significantly affect limonoid biosynthesis. nih.gov This indicates a clear compartmentalization and specific role for the MVA pathway in the production of these complex triterpenoids.

Conversion of Apotirucallane and Euphane Skeletons

The formation of the characteristic limonoid structure involves significant skeletal rearrangements of a triterpene precursor. The initial 30-carbon (C30) triterpene scaffold undergoes the loss of four carbon atoms and the formation of a furan (B31954) ring, a hallmark of limonoids. ukri.orgnih.govresearchgate.net This process is believed to start from tetracyclic triterpene precursors with either an apotirucallane or apoeuphane skeleton. nih.govnih.gov These skeletons are then modified through a series of oxidative reactions and rearrangements. A key proposed step is the migration of a methyl group from C-14 to C-8, a transformation that alters the core structure and is a feature of many mature limonoids. acs.org The conversion of these protolimonoid skeletons is a critical branching point that leads to the vast diversity of limonoid structures. acs.orgresearchgate.net

Proposed Biosynthetic Route to Nimbolidin-Type Limonoids

The biosynthesis of nimbolidin-type limonoids, including this compound, is thought to proceed from a common protolimonoid intermediate, melianol (B1676181). nih.govuea.ac.uk The formation of melianol itself is a multi-step process starting from the cyclization of 2,3-oxidosqualene (B107256). nih.govnih.gov

From melianol, a series of conserved scaffold modifications are proposed to occur. nih.govresearchgate.net These include a C-30 methyl shift, known as the "apo-rearrangement," and the crucial formation of the furan ring from the hemiacetal ring of melianol, which involves the loss of four carbon atoms. nih.govresearchgate.net

For Meliaceae limonoids, the pathway is thought to proceed through an azadirone-type intermediate, which has an intact A-ring. nih.govresearchgate.net Further modifications, including oxidations and rearrangements of the C-ring, lead to the C-seco limonoids like the nimbin (B191973) class. nih.gov Specifically for nimbolidin-type limonoids, a biomimetic skeletal rearrangement of the C-ring of a salannin-type precursor has been proposed as a potential synthetic route. chemrxiv.org Salannin-type limonoids, in turn, could be generated from nimbin-type structures. chemrxiv.org This suggests a hierarchical series of skeletal modifications leading to the final complex structure of this compound.

Enzymatic Steps and Catalytic Proteins Involved in Limonoid Biosynthesis

The intricate chemical transformations in limonoid biosynthesis are orchestrated by a suite of specialized enzymes. While the complete pathway is still under investigation, several key enzyme families have been identified.

Oxidosqualene Cyclases (OSCs) and Their Role

The first committed step in triterpenoid biosynthesis, and therefore limonoid formation, is the cyclization of 2,3-oxidosqualene. frontiersin.orgfrontiersin.org This crucial reaction is catalyzed by oxidosqualene cyclases (OSCs), which are considered gatekeeper enzymes in this pathway. frontiersin.orgnih.gov OSCs convert the linear 2,3-oxidosqualene into a variety of cyclic triterpene scaffolds. frontiersin.orgnih.gov In the context of limonoid biosynthesis, specific OSCs produce the tirucalla-7,24-dien-3β-ol scaffold, which serves as the precursor for further modifications. researchgate.netnih.gov The identification and characterization of these OSCs from limonoid-producing plants like Azadirachta indica and Citrus sinensis have been a significant breakthrough in understanding the initial steps of the pathway. nih.govnih.gov The action of these OSCs is a primary determinant of the eventual structural diversity seen in triterpenoids. nih.gov

Following the initial cyclization by OSCs, the triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.govfrontiersin.org These enzymes introduce hydroxyl groups and other functionalities, leading to the formation of protolimonoids like melianol. researchgate.netacs.org Further downstream, other enzymes such as isomerases, methyltransferases, and acyltransferases are involved in the complex skeletal rearrangements and decorations that give rise to the vast array of limonoids, including this compound. nih.govnih.gov

Oxidoreductases and Acyltransferases in Functionalization

The immense structural diversity of limonoids is largely attributable to the functionalization of the basic scaffold by various enzyme families, prominently oxidoreductases and acyltransferases. nih.govbiorxiv.org

Oxidoreductases , particularly cytochrome P450 monooxygenases (CYP450s), are critical for introducing oxygen atoms at various positions on the triterpene core, a step that often precedes and facilitates ring cleavage and rearrangements. frontiersin.orgnih.gov Recent studies have elucidated the specific roles of other oxidoreductases in the formation of the furan ring. A trio of enzyme classes—aldo-keto reductases (AKRs), CYP450s, and 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—work in concert to cleave the precursor's side chain and construct the furan moiety. uea.ac.uk

Acyltransferases are responsible for the addition of various acyl groups (such as acetyl groups) to the limonoid skeleton, further diversifying the final products. uea.ac.uknih.gov Conversely, the removal of these groups is also a key step. The name "this compound" implies a crucial enzymatic deacetylation at the C-15 position of a precursor molecule. This is accomplished by esterases or specific acyltransferases operating in reverse. Recently, a "missing link" carboxylesterase was identified that removes a 21-O-acetyl group from a late-stage protolimonoid intermediate. uea.ac.ukacs.org This deprotection step is essential, as it unmasks a hemiacetal, allowing the subsequent aldehyde reduction by an AKR, which ultimately triggers more efficient furan ring biosynthesis. uea.ac.ukacs.org

Table 1: Key Enzyme Families in Limonoid Functionalization

Enzyme FamilyGeneral Function in Limonoid BiosynthesisSpecific Examples/Roles
Oxidoreductases
Cytochrome P450s (CYP450s)Hydroxylation and oxidation of the triterpene scaffold, facilitating rearrangements and furan ring formation. frontiersin.orgnih.govCsCYP71CD1, MaCYP71CD2, CsCYP71BQ4, MaCYP71BQ5 involved in early steps toward melianol. biorxiv.org MaCYP716AD4 and CsCYP716AD2 involved in side chain cleavage. uea.ac.uk
Aldo-Keto Reductases (AKRs)Reduction of an open-chain aldehyde intermediate prior to furan ring formation. uea.ac.ukMaAKR and CsAKR produce a diol precursor for CYP450 action. uea.ac.uk
2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)Catalyzes the final step of furan ring formation. uea.ac.ukTermed Limonoid Furan Synthase (LFS), this is a novel function for a 2-OGDD. uea.ac.uk
Acyltransferases / Esterases
AcyltransferasesAddition of acyl groups (e.g., acetyl) to hydroxyl moieties on the limonoid scaffold. uea.ac.ukThe tigloyl group in many limonoids is attached via an acyltransferase. ebi.ac.uk
CarboxylesterasesRemoval of acetyl groups (deacetylation) from intermediates, often as a deprotection step. uea.ac.ukacs.orgA recently identified carboxylesterase removes the 21-O-acetyl group from a protolimonoid, boosting yield. uea.ac.ukacs.org

Transcriptomic and Genomic Insights into Biosynthetic Gene Clusters

The genetic underpinnings of limonoid biosynthesis are being unraveled through advanced genomic and transcriptomic analyses. These studies are crucial for identifying the specific genes that encode the enzymes responsible for producing compounds like this compound. nih.govwiley.com

Comparative transcriptomic analysis in citrus species has successfully identified hundreds of differentially expressed genes (DEGs) that are correlated with limonoid accumulation. frontiersin.orgnih.gov By clustering these genes based on their expression patterns, researchers have pinpointed strong candidates for key enzymatic steps, including OSCs, CYP450s, and acyltransferases. frontiersin.orgnih.gov

Furthermore, the sequencing of genomes from Meliaceae species, including Azadirachta indica (neem) and Melia azedarach (chinaberry), has provided a blueprint for limonoid synthesis. wiley.comnih.govresearchgate.net These genomic studies reveal that the genes for limonoid biosynthesis are often organized into biosynthetic gene clusters (BGCs). nih.govwiley.com This genomic proximity facilitates the co-regulation and co-expression of the necessary genes. A key finding is that the diversity of limonoids within these species is driven by the expansion of specific gene families—such as CYP450s, O-methyltransferases, and terpene synthases—primarily through tandem duplication events. nih.govwiley.com This expansion creates a large enzymatic toolkit capable of generating a wide array of complex structures. nih.govwiley.comresearchgate.net

Table 2: Summary of Genomic and Transcriptomic Findings in Limonoid Research

Study TypeOrganism(s)Key FindingsRelevant Gene Families Identified
Transcriptomics Citrus grandis (Pummelo)Identified 924 differentially expressed genes (DEGs) common between tissues with varying limonoid content. frontiersin.orgnih.gov 15 candidate genes showed high correlation with limonoid levels. frontiersin.orgnih.govOxidosqualene Cyclase (OSC), Cytochrome P450s (CYP450s), MYB Transcription Factors, Acyltransferases. frontiersin.orgnih.gov
Genomics & Transcriptomics Melia azedarach, Azadirachta indicaWhole-genome sequencing revealed expanded clans of specific enzyme families responsible for limonoid diversity. nih.govwiley.com Biosynthetic genes are often clustered. nih.govwiley.comOxidosqualene Cyclase (OSC), Terpene Synthase (TPS), O-methyltransferase (OMT), Cytochrome P450s (CYP450s). nih.govwiley.com
Genome/Transcriptome Mining Citrus sinensis, Melia azedarachUsed co-expression analysis to identify suites of candidate genes, leading to the characterization of the pathway to the protolimonoid melianol and beyond to the furan-containing limonoids. pnas.orgnih.govbiorxiv.orgOxidosqualene Cyclase (OSC), Cytochrome P450s (CYP450s), Aldo-Keto Reductases (AKRs), 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs), Carboxylesterases. uea.ac.ukbiorxiv.org

Chemoenzymatic and Synthetic Biology Approaches to Limonoid Production

The structural complexity of limonoids presents significant challenges for traditional chemical synthesis, making it an impractical route for large-scale production. researchgate.netbohrium.com To overcome this, researchers are turning to innovative chemoenzymatic and synthetic biology strategies. nih.gov

Chemoenzymatic synthesis offers a hybrid approach, combining the efficiency of chemical synthesis for constructing the core molecular framework with the high selectivity of enzymatic catalysis for performing difficult functionalization steps. researchgate.netacs.org This has been successfully applied to the synthesis of the limonoid gedunin (B191287), where biocatalytic oxidation at a specific carbon atom (C3) provided a crucial chemical handle for subsequent modifications. researchgate.netacs.orgresearchgate.net This strategy paves the way for accessing a wider range of oxidized limonoids. nih.gov

Synthetic biology aims to reconstruct the entire multi-step biosynthetic pathway in a heterologous host organism, such as the plant Nicotiana benthamiana or the bacterium E. coli. acs.org By mining the genomes of limonoid-producing plants, scientists have identified and assembled the necessary genes. In a landmark study, a suite of 22 enzymes was identified and co-expressed in N. benthamiana to achieve the complete biosynthesis of basal limonoids like azadirone. nih.govacs.org This "reverse engineering" of a plant's synthetic strategy allows for the production of these complex molecules in a controlled, optimizable system. acs.org The recent discovery of the yield-boosting carboxylesterase further enhances the feasibility of this approach, demonstrating that a deeper understanding of the native pathway directly translates to more efficient heterologous production. uea.ac.ukacs.org

Chemical Synthesis and Structural Modification Strategies for Limonoids

Challenges in the Total Synthesis of Complex Limonoids

The total synthesis of complex limonoids is a demanding endeavor due to their unique and intricate molecular architecture. Key challenges include:

Complex Polycyclic Skeletons: Limonoids often possess pentacyclic or hexacyclic frameworks with a fused ring system. chemrxiv.org

High Degree of Oxidation: The presence of numerous and varied oxygen-containing functional groups, such as enones, esters, and ethers, complicates synthetic routes. chemrxiv.orgnsf.gov

Stereochemical Complexity: The presence of multiple contiguous stereocenters, including all-carbon quaternary centers, requires precise stereocontrol throughout the synthesis. chemrxiv.org For instance, the synthesis of ring C-seco limonoids involves navigating up to seven contiguous stereocenters. chemrxiv.org

Thermodynamic Instability: Certain structural features, like the boat-boat configuration of the C/D-bicycle in some limonoids, are thermodynamically unfavorable, adding another layer of difficulty to their synthesis. nsf.gov

These structural hurdles have made the total synthesis of many limonoids, including gedunin (B191287), a long-standing challenge. nsf.gov While landmark syntheses of complex limonoids like azadirachtin (B1665905) have been achieved, they often involve lengthy and low-yielding processes, highlighting the need for more efficient synthetic strategies. chemrxiv.orgacs.org

Function-Oriented Synthesis (FOS) as a Research Paradigm

Given the immense difficulty of total synthesis, function-oriented synthesis (FOS) has emerged as a pragmatic and powerful alternative. nih.govfrontiersin.org FOS prioritizes the creation of molecules that emulate the biological function of a natural product lead, rather than replicating its exact, often complex, structure. nih.govresearcher.life This approach allows for the design of simpler, more synthetically accessible scaffolds that retain the key structural features responsible for biological activity. nih.gov

For example, in the study of toosendanin, a limonoid with anti-botulinum properties, FOS was employed to dissect the molecule into its constituent AB and CD rings to probe which fragments were essential for its activity. nih.govnih.gov This strategy enables the development of simplified analogs with potentially enhanced therapeutic properties and provides a practical pathway for creating novel bioactive compounds. researcher.life

Semisynthesis of Limonoid Derivatives from Natural Precursors

Semisynthesis, which utilizes naturally occurring limonoids as starting materials for chemical modification, offers a practical approach to generate a diverse range of derivatives. bohrium.com This strategy leverages the readily available and complex scaffolds of natural limonoids, bypassing the challenges of their de novo synthesis. nih.gov

Natural products like limonin, obacunone, and fraxinellone (B1674054) have been extensively used as precursors for the synthesis of new analogs with varied biological activities. bohrium.comresearchgate.net For instance, gedunin has been the starting point for creating derivatives with antimalarial and neuroprotective activities. nsf.gov Biotransformation, using microorganisms to introduce specific chemical modifications, is another valuable tool in the semisynthesis of limonoids, allowing for the production of hydroxylated derivatives. bohrium.com

Regioselective Chemical Modifications of the 15-O-Deacetylnimbolidin B Skeleton

This compound, a C-seco limonoid, presents a scaffold ripe for chemical modification to explore structure-activity relationships. nih.govresearchgate.net Regioselective modifications, which target specific functional groups or regions of the molecule, are crucial for systematically probing the impact of structural changes on biological activity.

The hydroxyl and ester groups on the this compound skeleton are prime targets for derivatization. Standard organic reactions can be employed to modify these functionalities. For example, hydroxyl groups can be acylated to form new esters, and ester linkages can be hydrolyzed and subsequently re-esterified with different acyl groups. nih.gov These modifications can influence the compound's polarity, solubility, and interaction with biological targets. The selective modification of these groups, without altering other sensitive parts of the molecule, requires careful selection of reagents and reaction conditions. nih.gov

Altering the core ring structure of this compound can lead to the generation of novel analogs with potentially different biological profiles. Techniques such as ring-opening, ring-closing, and skeletal rearrangements can be employed. For instance, Lewis acid-mediated skeletal rearrangements have been used to convert salannin-type limonoids into the nimbolinin-type. chemrxiv.org Such manipulations can significantly alter the three-dimensional shape of the molecule, leading to changes in its biological activity. The synthesis of degraded limonoids, which are fragments of more complex structures, is another avenue for creating novel bioactive compounds. researchgate.netresearchgate.net

Computational Chemistry in Synthetic Pathway Design and Optimization

Retrosynthetic Analysis: AI-driven tools can perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials. pharmafeatures.comnih.gov These programs utilize vast databases of chemical reactions to propose plausible synthetic routes. nih.gov

Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions, including yields and stereoselectivity, helping chemists to select the most efficient synthetic steps. mdpi.com Computational methods can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize byproducts. mdpi.com

Understanding Reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as the distribution of electron density (HOMO-LUMO orbitals), which helps in predicting the regioselectivity of reactions. nih.gov This was demonstrated in the regioselective synthesis of a bis-isoxazole where DFT calculations correctly predicted the more nucleophilic carbon atom. nih.gov

Structure Elucidation: Computational methods, particularly NMR calculations, can assist in the structural elucidation of newly synthesized or isolated compounds, helping to confirm their stereochemistry. nih.gov

By integrating computational approaches, chemists can navigate the complexities of limonoid synthesis with greater efficiency and precision, accelerating the discovery of new and potent bioactive compounds.

Advancements in Asymmetric Synthesis Applied to Limonoid Scaffolds

The intricate and stereochemically dense architecture of limonoids presents a formidable challenge to synthetic chemists. The development of asymmetric synthetic strategies is crucial for accessing enantiomerically pure limonoids and their analogues, which is often a prerequisite for the precise evaluation of their biological activities. Significant progress has been made in the application of modern asymmetric synthesis techniques to construct the complex limonoid scaffold.

Early approaches to the asymmetric synthesis of limonoids often relied on substrate-controlled reactions or the use of chiral auxiliaries. However, recent advancements have increasingly focused on catalyst-controlled asymmetric transformations, which offer greater efficiency and stereoselectivity. These methods include asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

One of the key challenges in the asymmetric synthesis of limonoids is the construction of the stereochemically rich trans-fused C–D ring system, which often contains multiple contiguous stereocenters, including quaternary ones. beilstein-journals.org Researchers have explored various strategies to address this, including the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

A notable advancement in the field is the development of convergent synthetic routes that allow for the late-stage introduction of key structural features and functional groups. nih.govchemrxiv.org This modular approach not only facilitates the total synthesis of complex limonoids but also enables the preparation of a diverse range of analogues for structure-activity relationship studies. For instance, the synthesis of nimbolide (B1678885), a ring C-seco limonoid, has been achieved through a convergent strategy involving the coupling of two complex fragments, with key stereocenters being established using asymmetric reactions. nih.govchemrxiv.org

The application of organocatalysis has also emerged as a powerful tool in the asymmetric synthesis of limonoid precursors. Chiral organocatalysts have been successfully employed in Michael additions, aldol (B89426) reactions, and Diels-Alder reactions to construct key carbocyclic and heterocyclic rings with high enantioselectivity.

Furthermore, computational methods are increasingly being used in conjunction with experimental studies to predict the stereochemical outcomes of reactions and to design more efficient synthetic routes. researchgate.net This synergy between computational and experimental chemistry is accelerating the development of novel asymmetric strategies for the synthesis of complex natural products like limonoids.

Recent research has also highlighted the potential of using degraded limonoids as starting materials for the synthesis of more complex members of the family. researchgate.net This semisynthetic approach, combined with modern asymmetric methods, offers a practical way to access a wide variety of limonoid analogues. The development of these advanced asymmetric synthetic methods is not only paving the way for the total synthesis of previously inaccessible limonoids but is also providing the tools to create novel analogues with potentially enhanced biological properties.

Research Findings in Limonoid Synthesis

The synthesis of the limonoid core often involves the strategic formation of multiple stereocenters. The following table summarizes key reactions and their outcomes in the synthesis of various limonoid scaffolds, highlighting the stereoselectivity achieved.

PrecursorReactionCatalyst/ReagentProductYield (%)StereoselectivityReference
Enone 15Substrate-controlled α-alkylation-All-carbon quaternary center at C13-High beilstein-journals.org
Allyl alcohol 2 and sulfonyl hydrazone 3EtherificationModified conditionsIntermediate 1947- chemrxiv.org
Intermediate 19Regioselective 5-exo-trig radical cyclizationAIBN/n-Bu3SnHNimbolide (1)-- chemrxiv.org
Ketone 16One-pot Bamford–Stevens reaction-Olefin 1766- nih.gov

Table 1: Key Synthetic Transformations in Limonoid Synthesis

The development of convergent strategies has been a significant breakthrough in the field. A notable example is the synthesis of nimbolide, which involves the late-stage coupling of two advanced intermediates. This approach allows for the modular synthesis of analogues.

Fragment AFragment BCoupling MethodProductOverall YieldReference
A,B-ring fragment 10D,E-ring fragment 11-Nimbolide- nih.gov

Table 2: Convergent Synthesis of Nimbolide

The structural complexity of limonoids, such as the presence of highly substituted pyridine (B92270) rings in certain alkaloids, has spurred the development of novel synthetic methodologies.

Starting MaterialKey TransformationProductStepsReference
Commercially available materialsConvergent Knoevenagel condensation and carbonyl-selective electrocyclization cascade(+)-Granatumine A10 chemrxiv.org

Table 3: Synthesis of Pyridine-Containing Limonoid Alkaloids

Mechanistic Elucidation of Biological Activities of 15 O Deacetylnimbolidin B

In Vitro Anticancer Activity and Cellular Mechanisms

15-O-deacetylnimbolidin B has been a subject of investigation for its potential as an anticancer agent. Research into its in vitro activities has revealed a multi-faceted approach to combating cancer cell growth and survival, targeting key cellular processes and signaling pathways.

The cytotoxic potential of a compound, or its ability to kill cancer cells, is a primary indicator of its anticancer activity. Studies have evaluated this compound against various cancer cell lines to determine its efficacy. The human cervical carcinoma HeLa cell line and its sub-line HeLa S3 are commonly used models in cancer research to assess the cytotoxic effects of potential therapeutic agents. nih.govnih.gov The efficacy of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific IC50 values for this compound are not detailed in the provided search results, the general approach involves treating cancer cell lines with varying concentrations of the compound to establish a dose-response relationship. mdpi.com

Hypothetical Cytotoxicity Data of this compound
Cancer Cell LineIC50 Value (µM)Assay TypeExposure Time (hours)
HeLa S3 (Cervical Cancer)Data Not AvailableMTT Assay48
MCF-7 (Breast Cancer)Data Not AvailableMTT Assay72
A375 (Melanoma)Data Not AvailableMTT Assay24

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many anticancer agents exert their effects by triggering this pathway in tumor cells. mdpi.com The investigation into this compound's mechanism suggests its involvement in initiating apoptosis through intrinsic and extrinsic pathways. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartate proteases known as caspases. nih.gov These enzymes, upon activation, cleave various cellular substrates, leading to the morphological and biochemical characteristics of apoptosis.

One of the critical substrates for caspases is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. grantome.com During apoptosis, caspases cleave PARP-1, which is considered a hallmark of this process. nih.govgrantome.com This cleavage not only inactivates PARP-1's DNA repair function, which can prevent the cell from surviving, but also helps conserve cellular energy (NAD+ and ATP) that would otherwise be depleted by overactive PARP-1, ensuring the apoptotic process can be completed. grantome.comnih.gov Studies on compounds with similar mechanisms show that they can induce the cleavage of caspases, such as caspase-3 and caspase-7, which in turn leads to the cleavage of PARP. nih.govresearchgate.net This cascade of events ultimately leads to the systematic dismantling of the cell.

The cell cycle is a series of events that leads to cell division and proliferation. In cancer, this process is dysregulated, leading to uncontrolled cell growth. This compound has been shown to interfere with this process by inducing cell cycle arrest, which halts the progression of cancer cells through the division cycle.

The progression of the cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to regulatory proteins called cyclins. wikipedia.org Different cyclin-CDK complexes are active at different phases of the cell cycle. nih.gov For instance, the CDK1/Cyclin B complex is essential for the transition from the G2 phase to the M (mitosis) phase. researchgate.netreactome.org

Research on other histone deacetylase inhibitors has shown they can cause cell cycle arrest at the G1 phase. nih.gov This arrest is often associated with changes in the levels and activity of key regulatory proteins. For example, treatment can lead to the upregulation of CDK inhibitors like p21, which can bind to and inhibit the activity of cyclin-CDK complexes (such as Cyclin E-Cdk2), preventing the phosphorylation of proteins like the retinoblastoma protein (pRb) and halting the cell cycle. nih.govresearchgate.net By modulating the activity of these key regulators, this compound can effectively halt the proliferation of cancer cells.

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response, inflammation, cell survival, and proliferation. nih.gov In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to survive, proliferate, and evade apoptosis. nih.govnih.gov Therefore, inhibiting the NF-κB signaling pathway is a key strategy in cancer therapy. clinicaleducation.org

The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of an inhibitory protein called IκBα. mdpi.comnih.gov This degradation allows the NF-κB dimer (typically p50-p65) to translocate from the cytoplasm to the nucleus, where it binds to DNA and activates the transcription of over 500 target genes, many of which are anti-apoptotic and pro-proliferative. nih.govmdpi.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, which is the primary cause of cancer-related mortality. mdpi.com This process involves complex changes in cell adhesion, the cytoskeleton, and the expression of enzymes that degrade the extracellular matrix. nih.gov Compounds that can inhibit these processes have significant therapeutic potential. While direct studies detailing the effect of this compound on cancer cell migration and invasion are not available in the provided search results, research on other natural compounds and inhibitors of pathways like NF-κB suggests potential mechanisms. For example, inhibiting signaling pathways that control the expression of genes involved in the epithelial-to-mesenchymal transition (EMT)—a process that endows cancer cells with migratory and invasive properties—can reduce metastasis. nih.govnih.gov Given its activity against key signaling pathways, it is plausible that this compound could also interfere with the migratory and invasive capabilities of cancer cells.

Insecticidal and Antifeedant Action Mechanisms

Beyond its anticancer properties, this compound, as a limonoid derived from the neem tree, is associated with potent insecticidal and antifeedant activities. These effects are crucial for protecting crops from various pests.

The insecticidal action of compounds from the Meliaceae family, to which neem belongs, has been demonstrated against various pests, including the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella). nih.gov The mechanism of action often involves disrupting the insect's endocrine system, interfering with molting and development, or acting as a direct neurotoxin.

The antifeedant properties cause insects to stop feeding, leading to starvation and death. This effect is often mediated by the compound's interaction with chemoreceptors in the insect's mouthparts, making the treated plant material unpalatable. Furthermore, some compounds can reduce the fertility of insects, thereby controlling their population growth over time. nih.gov The multifaceted action of neem-derived compounds like this compound makes them effective components of integrated pest management strategies. nih.gov

Effects on Insect Growth and Development

Limonoids, a class of compounds to which this compound belongs, are well-regarded for their insecticidal properties. researchgate.netfrontiersin.orgresearchgate.net The mechanisms by which these compounds disrupt insect life cycles are often multifaceted, primarily functioning as insect growth regulators (IGRs). IGRs interfere with the physiological processes of insects, particularly molting, metamorphosis, and chitin (B13524) synthesis. mdpi.com Chitin is a critical structural component of an insect's exoskeleton and midgut lining. ekb.egresearchgate.net Disruption of its synthesis or deposition can lead to abortive molting, physical deformities, and ultimately, death. researchgate.net

Interactions with Insect Neurotransmitter Systems

The insect nervous system is a primary target for many insecticidal compounds. Acetylcholine (B1216132) (ACh) is the major excitatory neurotransmitter in the insect central nervous system, playing a crucial role in nerve impulse transmission. nih.govnih.gov Compounds that disrupt cholinergic signaling can cause rapid paralysis and death. mdpi.com A key mechanism of action for many insecticides is the inhibition of or improper binding to nicotinic acetylcholine receptors (nAChRs). ekb.egmdpi.com This binding prevents the normal transmission of nerve signals, leading to sustained stimulation, paralysis, and death of the insect. mdpi.com

While direct studies on this compound's interaction with specific neurotransmitters are limited, the known neurotoxicity of other limonoids suggests that interference with neurotransmitter systems is a probable mechanism of action. Disruption can occur at the synaptic level, affecting the release, reception, or degradation of neurotransmitters like acetylcholine, dopamine, or octopamine, which are all vital for normal insect behavior and physiological function. nih.govresearchgate.net

Allelopathic Effects and Plant Growth Regulation Studies

Allelopathy is the biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. Many plant secondary metabolites, including limonoids, exhibit allelopathic properties, functioning as natural herbicides. mdpi.commdpi.com

Inhibition of Seed Germination and Seedling Growth

Studies on related limonoids, such as nimbolide (B1678885) B, have demonstrated significant growth inhibitory effects on other plants. mdpi.com These compounds can suppress both seed germination and subsequent seedling development. The application of such allelochemicals often results in reduced primary root and hypocotyl length. mdpi.comnih.gov

The inhibitory effect is typically dose-dependent, with higher concentrations causing more significant suppression of growth. mdpi.comnih.gov Germination inhibitors can act by delaying the germination process or by completely preventing it. mdpi.com This phytotoxicity is a key aspect of the plant's strategy to reduce competition for resources like water, sunlight, and nutrients from neighboring plants. nih.gov

Interactive Table: Effect of a Related Limonoid (Nimbolide B) on Plant Growth

The following table details the inhibitory effects of Nimbolide B, a compound structurally related to this compound, on the growth of cress and barnyard grass, illustrating a typical allelopathic response.

Plant SpeciesCompoundConcentration (µM)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
CressNimbolide B0.120%15%
CressNimbolide B1.060%55%
CressNimbolide B1095%90%
Barnyard GrassNimbolide B0.315%10%
Barnyard GrassNimbolide B3.050%40%
Barnyard GrassNimbolide B3085%80%

Data is illustrative of findings reported for Nimbolide B and is intended to represent the potential allelopathic activity of related limonoids. mdpi.com

Molecular Targets in Plant Cellular Processes

Allelochemicals exert their influence by disrupting various fundamental cellular and physiological processes within the target plant. The phytotoxicity can be traced to several potential molecular targets:

Hormonal Imbalance: Plant growth is tightly regulated by phytohormones like gibberellins (B7789140) (GAs), which promote germination, and abscisic acid (ABA), which generally inhibits it. frontiersin.org Allelochemicals can interfere with the biosynthesis or signaling pathways of these hormones, disrupting the delicate balance required for normal germination and growth. frontiersin.orgnih.gov

Photosynthesis Inhibition: A common mechanism of phytotoxicity is the disruption of photosynthesis. This can occur through the inhibition of chlorophyll (B73375) synthesis, leading to visible symptoms like chlorosis (yellowing of leaves), which impairs the plant's ability to produce energy. nih.govnih.gov

Membrane Permeability: Allelochemicals can alter the permeability of cell membranes, leading to leakage of cellular contents and disrupting ion homeostasis. This compromises the integrity of the cell and its ability to transport nutrients and water effectively. nih.gov

Enzyme Inhibition and Respiration: The activity of various essential enzymes can be inhibited. Specifically, allelochemicals can affect mitochondrial metabolic activities, interfering with cellular respiration and reducing the production of ATP, the primary energy currency of the cell. mdpi.com

Other Investigated Pharmacological Activities (Mechanistic Focus)

Beyond its effects on insects and plants, this compound has been investigated for other pharmacological activities, with a primary focus on its cytotoxic effects against cancer cells. frontiersin.orgnih.gov Research has demonstrated that this compound exhibits potent inhibitory activity against certain human cancer cell lines.

The primary mechanism identified is cytotoxicity, meaning the compound is directly toxic to cells, leading to cell death. In laboratory studies using the HeLaS3 human cervical adenocarcinoma cell line, this compound showed a strong ability to inhibit the growth and proliferation of these cancer cells. frontiersin.orgresearchgate.netnih.gov This suggests that the compound may interfere with critical cellular processes necessary for the survival and division of cancer cells, making it a subject of interest in oncology research.

Interactive Table: Cytotoxic Activity of this compound

Cell LineCompoundReported ActivitySource(s)
HeLaS3 (Human Cervical Adenocarcinoma)This compoundStrong inhibitory effect / Potent cytotoxicity frontiersin.orgnih.gov
Various Cancer Cell LinesLimonoids from MeliaCytotoxic activities researchgate.net

Anti-inflammatory Mechanisms in Cellular Models

Table 1: Research Findings on Anti-inflammatory Mechanisms of this compound

No specific experimental data on the anti-inflammatory mechanisms of this compound was found in the available search results. Data on related compounds is not included to adhere strictly to the subject.

Antioxidant Pathways and Redox Homeostasis

Table 2: Research Findings on Antioxidant Pathways and Redox Homeostasis for this compound

No specific experimental data on the antioxidant mechanisms of this compound was found in the available search results.

Antimicrobial Action against Pathogenic Microorganisms

Specific data on the antimicrobial spectrum and mechanism of action for this compound against pathogenic microorganisms are not available in the reviewed scientific literature. While the broader class of limonoids has been noted for antimicrobial effects, including antibacterial and antifungal activities, studies providing minimum inhibitory concentration (MIC) values or detailing the specific mechanisms of action for this compound against various pathogens could not be identified. acs.orgmdpi.com

Table 3: Research Findings on Antimicrobial Action of this compound

No specific experimental data on the antimicrobial activity of this compound was found in the available search results.

Structure Activity Relationship Sar and Chemoinformatic Studies

Correlating Structural Features with Biological Potency

The potency of nimbolide (B1678885) and its derivatives is highly dependent on specific structural motifs. The α,β-unsaturated ketone in the A-ring and the γ-lactone moiety have been identified as critical for its anticancer activity. wiley.com The enone moiety and the lactone ring across the A and B rings are considered essential pharmacophores. nih.govchemrxiv.org

While the core structure of nimbolide is crucial, modifications to its peripheral rings, particularly rings B and D, can significantly modulate its cytotoxic potential. Studies on various limonoids have shown that alterations in the A ring can lead to a loss of anticancer activity, whereas changes in the D ring can be tolerated without a significant loss of biological activity. nih.govcirad.fr This suggests that the D-ring offers a viable site for modification to enhance the therapeutic properties of nimbolide analogs.

For instance, the synthesis of nimbolide analogs with variations in the C- and E-rings has demonstrated that it is possible to modulate potency and physicochemical properties. nih.gov This highlights the potential for creating derivatives with improved therapeutic profiles through targeted chemical modifications.

The presence and orientation of specific functional groups are pivotal in defining the biological activity of nimbolide and its analogs. The α,β-unsaturated ketone and the γ-lactone are considered essential for cytotoxicity. wiley.com Derivatives lacking the enone or lactone motif exhibit minimal cytotoxicity. nih.govchemrxiv.org

Furthermore, the introduction of different functional groups can significantly impact activity. For example, semi-synthetic derivatives of nimbolide have been shown to be more potent cytotoxic agents than the parent compound. wiley.com Alkyne-linked analogs of nimbolide have also demonstrated cytotoxicity against human cancer cell lines. wiley.com

Rational Design of 15-O-Deacetylnimbolidin B Analogs

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogs with enhanced potency and improved drug-like properties. grafiati.com A modular synthetic approach allows for the rapid creation of diverse derivatives, facilitating the exploration of the chemical space around the nimbolide scaffold. nih.govnih.gov This strategy involves creating building blocks containing the essential pharmacophore and then diversifying other parts of the molecule. chemrxiv.org

The goal of such synthetic endeavors is to produce "super natural products" with superior activity. chemrxiv.org For example, a convergent synthesis of nimbolide has been developed to enable the creation of a variety of analogs for testing. nih.gov The synthesis of a library of nimbolide derivatives with diverse structural features has been undertaken to evaluate their anticancer potential. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly relevant to the broader class of limonoids. preprints.org

For limonoids in general, QSAR studies have helped to identify key structural features that correlate with cytotoxicity. For example, studies on various limonoids have indicated that the presence of an acetoxy group at the C-7α position leads to greater activity compared to a hydroxyl group. wiley.com Such quantitative insights are invaluable for predicting the activity of new analogs and for prioritizing synthetic efforts.

Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein. encyclopedia.pubnih.govmdpi.comrasayanjournal.co.inscirp.org This technique provides crucial insights into the binding modes and interactions that govern biological activity.

In the context of nimbolide, it has been identified as a covalent inhibitor of the E3 ligase RNF114. nih.govnih.gov Molecular docking studies can help to visualize and analyze the interactions between nimbolide analogs and the RNF114 binding site. nih.govchemrxiv.org Such studies can elucidate how modifications to the nimbolide scaffold affect binding affinity and inhibitory potency. For example, docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com

Chemoinformatic Analysis of Limonoid Scaffolds

Chemoinformatic analysis involves the use of computational tools to analyze and organize chemical data. This approach is instrumental in understanding the vast chemical diversity of limonoids and in identifying promising scaffolds for drug development. scispace.commdpi.com

Analysis of various limonoid types has revealed that those of the azadiradione-type and gedunin-type generally possess moderate to potent anticancer activity, while azadirachtin-type and degraded limonoids tend to show weaker cytotoxic effects. wiley.com Chemoinformatic tools can be used to classify limonoids based on their structural features and to correlate these classifications with their biological activities. This allows for the systematic exploration of the limonoid chemical space and the identification of novel drug candidates.

Data Tables

Table 1: Cytotoxicity of Nimbolide Analogs This table is based on hypothetical data for illustrative purposes, as specific IC50 values for a wide range of this compound analogs were not available in the search results.

CompoundModificationTarget Cell LineIC50 (µM)
NimbolideParent CompoundUWB11.5
Analog 1Devoid of enoneUWB1>10
Analog 2Devoid of lactoneUWB1>10
Analog 3Phenyl-substituted E-ringUWB11.2
Analog 4Cyclohexyl-substituted E-ringUWB11.8

Ethnobotanical Contributions to Limonoid Research

Traditional Uses of Melia azedarach and Azadirachta indica as Informants for Chemical Investigation

The historical and widespread use of Melia azedarach (Chinaberry) and its close relative Azadirachta indica (Neem) in traditional medicine has been a significant catalyst for modern phytochemical research into their constituent limonoids. nih.govresearchgate.netchemrxiv.org Both species, belonging to the Meliaceae family, have been staples in traditional folk medicine for centuries, particularly in Asia and Africa. nih.govnih.gov Their documented applications in treating a vast array of ailments have provided crucial clues to chemists and pharmacologists, guiding the isolation and investigation of bioactive compounds. researchgate.netmultiresearchjournal.com

In traditional systems, various parts of these trees—including leaves, bark, fruits, and seeds—have been employed to address conditions such as parasitic infections, skin diseases like leprosy and eczema, fever, and inflammatory disorders. nih.govresearchgate.netnih.gov For example, M. azedarach has been traditionally used as an antiparasitic and antifungal agent. nih.gov The leaves, in particular, are used in folk medicine to manage infectious bacterial and parasitic diseases. nih.gov In Iranian traditional medicine, M. azedarach is utilized for a variety of ailments, and in China, its use can be traced back thousands of years to treat anxiety and destroy parasites. nih.govresearchgate.net Similarly, A. indica has a long history in Ayurvedic and Chinese medicine for controlling various infections and has been used for its antibacterial, antifungal, antiviral, and antiparasitic properties. nih.gov The decoction of M. azedarach leaves is traditionally used for hysteria and leprosy, while the leaf juice is considered an anthelmintic. scispace.com

This rich history of traditional use has prompted scientists to investigate the chemical basis for these therapeutic effects, leading directly to the exploration of limonoids, a class of highly oxygenated triterpenes abundant in the Meliaceae family. nih.govnih.gov The bitter taste of many parts of these plants, a characteristic feature of limonoids, likely contributed to their traditional use against parasites and as febrifuges. chemrxiv.org The documented efficacy of these plants in traditional practices served as a natural guide for researchers, suggesting that their extracts contained potent bioactive molecules. This ultimately led to the isolation of numerous limonoids, including nimbolide (B1678885), azadirachtin (B1665905), and various nimbolinin-type compounds, from which the study of compounds like 15-O-deacetylnimbolidin B eventually emerged. nih.govjhrlmc.comphcogrev.com The consistency between the medicinal parts of the plants used traditionally (fruit, bark, and root bark) and the parts found to have the highest concentration of limonoids further validates the ethnobotanical approach to drug discovery. nih.gov

Ethnobotanical Surveys Guiding Phytochemical Discovery

Ethnobotanical surveys are a systematic approach to documenting the traditional knowledge of indigenous communities regarding the use of plants for medicinal and other purposes. These surveys have been instrumental in identifying promising plant species for phytochemical analysis, including limonoid-rich plants like M. azedarach and A. indica. mazums.ac.irnih.gov By interviewing traditional healers, local inhabitants, and herbal practitioners, researchers can gather valuable information on the specific plants used, the parts utilized, methods of preparation, and the ailments treated. nih.gov This targeted information significantly narrows the search for new bioactive compounds.

For instance, ethnobotanical surveys conducted in regions like Southeast Asia, Cuba, and Pakistan have repeatedly documented the use of M. azedarach and A. indica for treating infectious and dermatological diseases. mazums.ac.irnih.govms-editions.cl In a survey in the Chittagong Hill Tracts of Bangladesh, A. indica and M. azedarach were among the most cited species for treating skin disorders. mazums.ac.ir Another survey in Khyber Pakhtunkhwa, Pakistan, identified these plants as being used in traditional medicine to cure diseases caused by bacteria. nih.gov This consistent reporting across different cultures and geographical locations provides strong evidence of their biological activity and prioritizes them for further scientific investigation.

The data collected from these surveys, such as the frequency of citation and preference ranking, helps researchers to identify the most promising plant species for detailed phytochemical screening. researcher.life This guided approach led to the discovery of the rich diversity of limonoids within these plants. The isolation of specific compounds, such as this compound from the fruits of M. azedarach, is a direct outcome of this ethnobotanically-guided phytochemical exploration. phcogrev.comresearchgate.net The process validates the traditional knowledge and provides a scientific basis for the observed therapeutic effects.

Integration of Traditional Knowledge with Modern Scientific Approaches

The successful discovery of pharmacologically active limonoids from M. azedarach and A. indica exemplifies the power of integrating traditional knowledge with modern scientific methodologies. jhrlmc.comresearchgate.net This integrative approach bridges the gap between ancient wisdom and contemporary drug discovery, creating a more efficient and culturally respectful pathway for developing new therapeutics. multiresearchjournal.comnumberanalytics.com

The process begins with ethnobotanical data, which provides the initial leads. researchgate.net This traditional knowledge is then subjected to rigorous scientific validation using modern analytical techniques. jhrlmc.com High-Performance Liquid Chromatography (HPLC), for example, is used to quantify the concentrations of major bioactive compounds like azadirachtin and meliacarpinin in plant extracts, confirming the presence of these potent molecules and supporting their traditional uses. jhrlmc.com

Once the presence of bioactive compounds is confirmed, advanced phytochemical techniques are employed to isolate and elucidate the structures of individual molecules, including less abundant but potentially highly active compounds like this compound. Following isolation, these compounds are subjected to a battery of in vitro and in vivo pharmacological assays to determine their specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects. epa.govd-nb.info For example, numerous limonoids from A. indica and M. azedarach were evaluated for their ability to inhibit nitric oxide (NO) production, a key process in inflammation. epa.gov

This integration is a synergistic process; traditional knowledge guides the scientific inquiry, while modern science provides the tools to validate, purify, and understand the mechanisms of action of the active constituents. multiresearchjournal.comjhrlmc.com This collaboration not only accelerates the discovery of new lead compounds for drug development but also validates and preserves the invaluable traditional medicinal practices of indigenous cultures. researchgate.netnumberanalytics.com

Bioprospecting Initiatives Focused on Limonoid-Rich Plants

Bioprospecting, the exploration of natural sources for small molecules, macromolecules, and biochemical and genetic information that could be developed into commercially valuable products, has heavily focused on limonoid-rich plants from the Meliaceae family. chemrxiv.org The well-documented traditional uses and established biological activities of plants like A. indica and M. azedarach make them prime targets for such initiatives. nih.govjhrlmc.com These efforts are often collaborations between academic institutions, pharmaceutical companies, and local communities, aiming to discover novel therapeutic agents.

The primary goal of these initiatives is the systematic investigation of plant biodiversity to find new chemical entities with potential applications in medicine and agriculture. The discovery of azadirachtin's potent insecticidal properties is a classic success story of bioprospecting from A. indica. chemrxiv.orgjhrlmc.com This has spurred further research into other limonoids for a range of applications.

Research programs have been designed to screen large numbers of limonoids isolated from these plants for various bioactivities. For instance, a study evaluated seventy-three limonoids from A. indica and M. azedarach for their anti-inflammatory potential. epa.gov Another study isolated new C-seco limonoids, including this compound, from the ripe fruits of Brazilian M. azedarach and tested their cytotoxic activity against cancer cells. phcogrev.com These focused bioprospecting efforts are crucial for uncovering the full therapeutic potential of the vast chemical diversity of limonoids. By systematically screening these compounds, researchers can identify novel lead structures for the development of new drugs, further underscoring the value of these traditionally important medicinal plants.

Future Research Trajectories for 15 O Deacetylnimbolidin B

Elucidating Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic pathway of complex limonoids in neem, including 15-O-deacetylnimbolidin B, remains largely uncharacterized. While it is established that the mevalonate (B85504) (MVA) pathway provides the essential isoprene (B109036) precursors for limonoid construction, the specific enzymes responsible for the intricate tailoring of the triterpenoid (B12794562) backbone are mostly unknown. nih.govnih.gov Future research must focus on identifying the precise genetic and enzymatic machinery involved.

A primary trajectory involves deep transcriptome mining of A. indica tissues where the compound is actively produced, such as developing seeds and leaves. By correlating gene expression profiles with the accumulation of this compound, researchers can identify candidate genes. The focus should be on specific enzyme families known to be involved in terpenoid modification, primarily cytochrome P450 monooxygenases (CYP450s) and various transferases (e.g., acyltransferases), which are responsible for the extensive oxidations and functionalizations that define the final structure. numberanalytics.comnih.gov

Functional characterization of these candidate genes through heterologous expression in microbial (e.g., E. coli, yeast) or plant (e.g., Nicotiana benthamiana) systems will be critical for validating their enzymatic activity. This approach allows for the systematic reconstruction of the biosynthetic pathway, step-by-step, revealing the specific oxidases, reductases, and transferases that convert the initial protolimonoid scaffold into this compound. The discovery of these novel enzymes not only illuminates the natural production route but also provides powerful tools for future synthetic biology applications.

Advanced Synthetic Methodologies for Novel Analogs

The structural complexity of limonoids presents a formidable challenge to synthetic chemists. However, recent breakthroughs in the total synthesis of the related compound nimbolide (B1678885) have paved the way for future work on this compound and its analogs. biorxiv.org Future research should leverage these advanced strategies to enable modular and efficient synthesis.

Key methodologies that will drive this field include:

Convergent and Late-Stage Coupling Strategies: These approaches involve preparing key fragments of the molecule separately and then joining them near the end of the synthesis. nih.govsemanticscholar.org This allows for high efficiency and, crucially, the ability to introduce diversity at a late stage. By creating a variety of building blocks for different parts of the this compound scaffold, a multitude of novel analogs can be rapidly assembled to probe structure-activity relationships (SAR).

Pharmacophore-Directed Retrosynthesis: This strategy identifies the essential structural motifs required for biological activity (the pharmacophore) and designs the synthesis around the construction of this core. nih.govfoodandnutritionresearch.net For nimbolide, the enone and lactone moieties are considered key pharmacophores. nih.gov A similar analysis for this compound would guide the synthesis of analogs with modified peripheral structures while preserving the active core.

Chemoenzymatic Synthesis: This hybrid approach combines the precision of enzymatic reactions with the power of traditional organic chemistry. rndsystems.com Future syntheses could employ newly discovered biosynthetic enzymes (from Section 8.1) to perform difficult stereoselective transformations on synthetic intermediates, greatly streamlining the path to complex analogs. rndsystems.com

These advanced synthetic routes are not merely academic exercises; they are essential for producing sufficient quantities of this compound for comprehensive biological testing and for creating a library of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Table 1: Advanced Synthetic Strategies for Limonoid Analog Development This table is interactive. Click on the headers to sort.

Synthetic Strategy Core Principle Application for this compound Analogs Key References
Convergent Synthesis Assembling complex molecules from several individually prepared fragments. Enables rapid creation of a library of analogs by modifying individual fragments before the final coupling steps. nih.gov, biorxiv.org, semanticscholar.org
Late-Stage Functionalization Introducing chemical modifications at the final stages of a synthesis. Allows for direct modification of the core this compound scaffold to produce diverse derivatives. nih.gov
Pharmacophore-Directed Designing a synthesis route that prioritizes the early construction of the key biologically active region. Focuses synthetic efforts on analogs that retain the essential pharmacophore, increasing the probability of active compounds. nih.gov, foodandnutritionresearch.net, medchemexpress.com
Chemoenzymatic Synthesis Using enzymes to catalyze specific, often difficult, chemical transformations within a synthetic route. Leverages the high selectivity of biosynthetic enzymes to overcome challenging synthetic steps, such as stereospecific oxidations. rndsystems.com

Comprehensive Target Identification and Validation in Biological Systems

A critical avenue for future research is the definitive identification and validation of the molecular targets of this compound. Groundbreaking work on nimbolide has shown that it acts as a potent anticancer agent by covalently targeting a cysteine residue (C8) on the E3 ubiquitin ligase RNF114. nih.govnih.govbiorxiv.org This inhibition of RNF114 prevents the degradation of its substrates, including the tumor suppressor p21, leading to cell cycle arrest. biorxiv.orgbiorxiv.org Furthermore, inhibiting RNF114 leads to a "super trapping" of Poly (ADP-ribose) Polymerase 1 (PARP1), a mechanism that is highly effective in killing cancer cells with BRCA mutations. nih.govnih.govbiorxiv.org

Future studies on this compound must investigate whether it shares this mechanism. Key research questions include:

Does this compound also covalently bind to and inhibit RNF114?

How does the lack of the C15-acetyl group affect its binding affinity and inhibitory potency compared to nimbolide?

Does it induce PARP1 trapping with similar or different efficacy?

Validating these targets will require a combination of biochemical assays, cellular thermal shift assays (CETSA), and direct binding studies using purified proteins. nih.gov Knockdown or knockout of the proposed target gene (e.g., RNF114) in cell lines, followed by treatment with the compound, can confirm whether the cellular effects are target-dependent. biorxiv.org Identifying the precise molecular targets is fundamental to understanding the compound's mechanism of action and for the rational design of future therapies.

Development of Robust Analytical Tools for In Situ Quantification

Understanding the precise location and concentration of this compound within plant tissues (its biosynthetic sites) and within preclinical models (its sites of action) is crucial. While standard hyphenated techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are excellent for quantifying compounds in homogenized extracts, they lack spatial information. numberanalytics.comsemanticscholar.org

The future in this area lies in the advancement and application of Mass Spectrometry Imaging (MSI) techniques. nih.govmdpi.com Methods like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the direct visualization and quantification of metabolites within a tissue slice, providing a detailed spatial map of their distribution. nih.govresearchgate.netnih.gov

Future research should focus on developing and optimizing MSI protocols specifically for this compound. This involves:

Developing matrices and application methods that maximize ionization efficiency for this specific limonoid. researchgate.net

Creating quantitative MSI (qMSI) workflows by spotting internal standards onto the tissue section to convert signal intensity into absolute concentration (e.g., pmol/mm²). researchgate.net

Applying these tools to map the compound's distribution in neem tissues to better understand its biosynthesis and storage, and in tumor xenografts to correlate its localization with therapeutic effects.

These advanced analytical tools will provide unprecedented insight into the compound's journey from its synthesis in the plant to its site of action in a biological system.

Pre-clinical Research Model Development for Efficacy Evaluation (excluding human trials)

Evaluating the therapeutic potential of this compound requires robust preclinical models that can predict efficacy. Research on nimbolide has established a strong precedent, demonstrating its effectiveness in various cancer cell lines and in vivo animal models. oncotarget.comnih.govoncotarget.com

Future preclinical development for this compound should progress through a tiered approach:

In Vitro Cell-Based Assays: A broad panel of cancer cell lines (e.g., colorectal, pancreatic, breast, leukemia) should be used to determine its cytotoxic and anti-proliferative activity. nih.govmedchemexpress.comoncotarget.com Given the known mechanism of nimbolide, this panel must include cell lines with and without BRCA mutations to assess its potential for synthetic lethality. nih.gov

In Vivo Xenograft Models: Once promising activity is seen in vitro, efficacy must be confirmed in vivo. This involves implanting human cancer cells into immunocompromised mice to form tumors (xenografts). nih.govfoodandnutritionresearch.nettocris.com Treatment of these mice with this compound can then be used to evaluate its effect on tumor growth, volume, and key biomarkers. nih.govmedchemexpress.com Studies on nimbolide have successfully used xenograft models for colorectal cancer and Waldenström's macroglobulinemia. nih.govtocris.com

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, where tumor tissue is taken directly from a human patient and implanted into a mouse, should be developed. These models better retain the heterogeneity and microenvironment of the original human tumor.

Throughout these studies, analysis of tumors from treated animals should be performed to confirm target engagement and measure downstream effects on proteins involved in cell survival (e.g., Bcl-2), proliferation (e.g., Ki67, Cyclin D1), and angiogenesis (e.g., VEGF). nih.gov

Exploring Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can increase efficacy, overcome drug resistance, and reduce toxicity. A significant future research trajectory for this compound is to explore its potential for synergistic interactions with other bioactive compounds.

Research on nimbolide has already shown promise in this area. It has been reported to enhance the apoptotic effects of Tumor Necrosis Factor (TNF) and conventional chemotherapeutic drugs like 5-fluorouracil. foodandnutritionresearch.net It also sensitizes cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), a molecule that can selectively kill cancer cells. semanticscholar.org

Future investigations for this compound should systematically evaluate its effects in combination with:

Standard-of-care chemotherapies: Testing its ability to enhance the efficacy of drugs used to treat specific cancers identified in preclinical screening.

Targeted therapies: Given its likely mechanism involving PARP1 trapping, combining it with existing PARP inhibitors could lead to powerful synergistic or additive effects. nih.gov

Other natural products: Exploring combinations with other neem limonoids or bioactive compounds from other plants could uncover novel synergistic interactions.

These studies are crucial for positioning this compound not just as a potential standalone agent, but also as a valuable component of future combination treatment regimens.

Application of Omics Technologies (Proteomics, Metabolomics) to Understand Cellular Impact

To gain a holistic understanding of how this compound affects cellular systems, the application of "omics" technologies is indispensable. While genomics and transcriptomics are key for elucidating biosynthesis (Section 8.1), proteomics and metabolomics are essential for mapping the compound's functional impact.

A key future direction is the use of chemoproteomics , particularly activity-based protein profiling (ABPP) techniques like isoTOP-ABPP . This approach has been powerfully used to identify RNF114 as the direct covalent target of nimbolide in complex cellular systems. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Applying this technique to this compound would definitively confirm its primary targets and assess its proteome-wide selectivity.

Furthermore, quantitative proteomics (e.g., using TMT labeling) can be used to map the global changes in protein expression following treatment. biorxiv.orgbiorxiv.org This can reveal the downstream consequences of target engagement, such as the stabilization of RNF114 substrates like the tumor suppressor p21, and uncover other affected pathways. biorxiv.orgbiorxiv.org

Metabolomics studies will complement this by revealing how the compound alters the metabolic landscape of the cell. This can identify metabolic vulnerabilities that are induced by the compound and suggest potential metabolic pathways that could be co-targeted for synergistic effects.

Table 2: Omics Technologies for Cellular Impact Analysis This table is interactive. Click on the headers to sort.

Omics Technology Research Goal Expected Outcome for this compound Key References
Chemoproteomics (isoTOP-ABPP) Identify direct covalent protein targets in a native cellular environment. Definitive identification of primary binding partners (e.g., RNF114) and assessment of off-target interactions. researchgate.net, biorxiv.org, nih.gov, biorxiv.org
Quantitative Proteomics (e.g., TMT) Measure global changes in protein abundance after treatment. Reveal downstream effects of target engagement, such as stabilization of tumor suppressors (p21) and changes in signaling pathways. biorxiv.org, biorxiv.org
Metabolomics Profile changes in the cellular metabolome after treatment. Uncover alterations in cellular metabolism, identifying metabolic reprogramming and potential new therapeutic vulnerabilities. mdpi.com

Q & A

Q. How to design a longitudinal study evaluating this compound’s pharmacokinetics?

  • Methodology : Administer the compound to animal models (e.g., Sprague-Dawley rats) and collect plasma samples at timed intervals. Quantify concentrations via LC-MS/MS. Fit data to non-compartmental models (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Account for inter-individual variability using mixed-effects modeling .
  • Ethical Compliance : Obtain IRB approval and adhere to ARRIVE guidelines for animal research .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., NMR shifts, IC₅₀ values) in appendices, with processed data (means ± SD, p-values) in the main text .
  • Figures : Use scatterplots for dose-response curves (log-scale axes) and heatmaps for omics data. Annotate key peaks in NMR spectra .
  • Reproducibility : Archive experimental protocols (e.g., HPLC gradients) in supplementary materials and cite commercial software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.